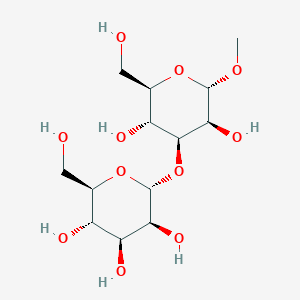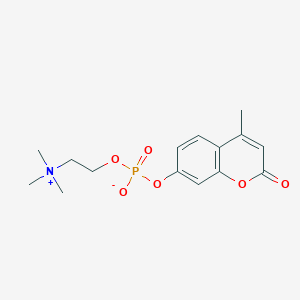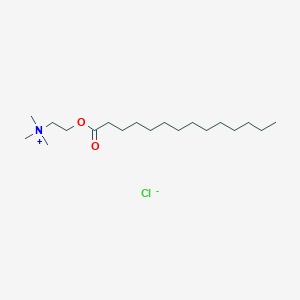
N-pentyl-N-(pyridin-3-ylmethyl)nitrous Amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves reactions between specific nitrogen-containing ligands and metal ions, leading to complex structures. For example, the synthesis of complexes with pentadentate ligands demonstrates the formation of robust double helical complexes, highlighting the potential methods for constructing intricate molecular architectures (Alcock et al., 2005).
Molecular Structure Analysis
The molecular structure of related compounds can be highly complex, featuring mononuclear and polynuclear complexes with metal ions. These structures are often stabilized by specific ligand-metal interactions, as seen in studies involving copper and nickel complexes with pentadentate ligands (Hubert et al., 2007). Such analyses provide insights into the coordination chemistry and structural preferences of these compounds.
Chemical Reactions and Properties
Chemical reactions involving similar compounds can lead to the formation of nitrosyls and other reactive intermediates. For instance, the synthesis and reactivities of (Fe-NO)6 nitrosyls derived from polypyridine-carboxamide ligands highlight the photoactive properties and potential for S-nitrosylation reactions (Afshar et al., 2004).
Physical Properties Analysis
The physical properties of related compounds, such as crystal structure and thermal behavior, are crucial for understanding their stability and potential applications. Research on the crystal and molecular structures of complexes with polydentate ligands offers valuable information on the geometries and intermolecular interactions that define these properties (Pérez et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and binding capabilities, are key to the application of these compounds in catalysis, drug design, and material science. Studies on the general and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine demonstrate the versatility and efficiency of methods for creating amide bonds, a fundamental chemical property relevant to a wide range of synthetic applications (Dunetz et al., 2011).
Wissenschaftliche Forschungsanwendungen
Food-borne Amines and Amides as Potential Precursors of Carcinogens
Research has highlighted the significance of naturally occurring amines and amides as precursors to carcinogenic N-nitroso compounds in vivo, underscoring their potential role in the incidence of human cancer. Studies on various foods, including seafood and fermented products, have identified high levels of certain amines that could convert into carcinogenic compounds under specific conditions (Lin, 1986).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
The synthesis and chemistry of heterocyclic N-oxide derivatives, such as those from pyridine, have been explored for their utility in organic synthesis, catalysis, and medicinal applications. These compounds are known for their versatility as synthetic intermediates and have shown potential in forming metal complexes, designing catalysts, and exhibiting biological activities, including anticancer and antibacterial properties (Li et al., 2019).
Role in Nitrification and Nitrous Oxide Emission
Nitrifier denitrification, a pathway where ammonia is oxidized to nitrite followed by the reduction to nitrous oxide (N2O), involves compounds that can affect greenhouse gas emissions and fertilizer nitrogen losses in agricultural soils. Understanding the role of amines and amides in this process is crucial for developing strategies to mitigate environmental impacts (Wrage et al., 2001).
Risk Assessment of Carcinogenic N-nitroso Compounds Formation
A detailed review of dietary precursors to N-nitroso compounds emphasizes the need for a comprehensive understanding of their formation mechanisms and potential health risks. This research assesses the risk posed by various dietary components and their nitrosation potential, contributing to the development of cancer-prevention strategies (Shephard et al., 1987).
Catalytic Reduction of Aromatic Nitro Compounds
Studies on the catalytic reduction of nitro aromatics to amines, isocyanates, carbamates, and ureas using CO highlight the importance of understanding the reactions of nitrous compounds for synthetic applications. These reactions are crucial for developing efficient methods for producing key organic intermediates and finished products (Tafesh & Weiguny, 1996).
Eigenschaften
IUPAC Name |
N-pentyl-N-(pyridin-3-ylmethyl)nitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-3-4-8-14(13-15)10-11-6-5-7-12-9-11/h5-7,9H,2-4,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALWODOTRBXTPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(CC1=CN=CC=C1)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407875 |
Source


|
| Record name | N'-Nitrosopentyl-(3-picolyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pentyl-N-(pyridin-3-ylmethyl)nitrous Amide | |
CAS RN |
124521-15-9 |
Source


|
| Record name | N'-Nitrosopentyl-(3-picolyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20407875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-nitro-3H-imidazo[4,5-F]quinoline](/img/structure/B13717.png)





![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)




